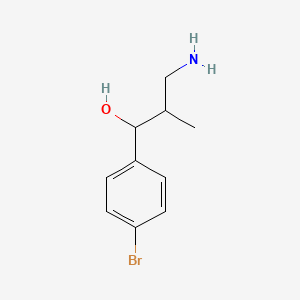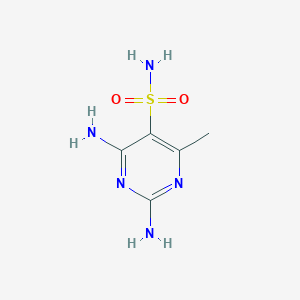
2,4-Diamino-6-methylpyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-methylpyrimidine-5-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 4, a methyl group at position 6, and a sulfonamide group at position 5. Sulfonamides have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-methylpyrimidine-5-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards for pharmaceutical applications .
化学反応の分析
Types of Reactions
2,4-Diamino-6-methylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
2,4-Diamino-6-methylpyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
作用機序
The mechanism of action of 2,4-diamino-6-methylpyrimidine-5-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect, where the growth of bacteria is halted .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar in structure but with a chlorine atom at position 6 instead of a methyl group.
2,4-Diamino-5-bromo-6-substituted pyrimidine: Contains a bromine atom at position 5 and various substituents at position 6.
2,4-Diamino-6,7-diphenylpteridine: A more complex structure with additional phenyl groups.
Uniqueness
2,4-Diamino-6-methylpyrimidine-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at position 5 and the methyl group at position 6 differentiates it from other similar compounds and contributes to its specific mechanism of action and applications .
特性
分子式 |
C5H9N5O2S |
|---|---|
分子量 |
203.23 g/mol |
IUPAC名 |
2,4-diamino-6-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H9N5O2S/c1-2-3(13(8,11)12)4(6)10-5(7)9-2/h1H3,(H2,8,11,12)(H4,6,7,9,10) |
InChIキー |
VEEOAKSPRJMYIP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N)N)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)
![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
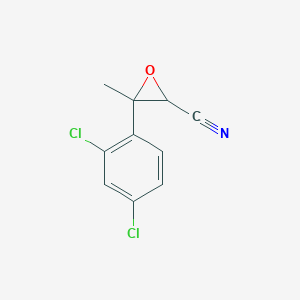

![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)
![({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)
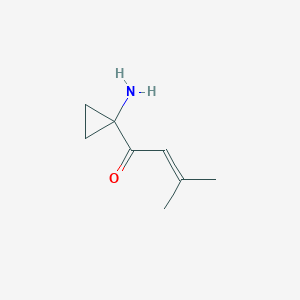
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)
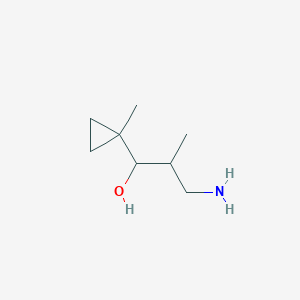

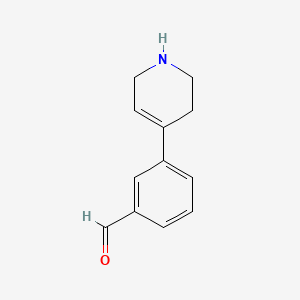

![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
